N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide
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Overview
Description
N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a difluorophenyl group and an imidazo[1,2-a]pyridine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-a]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This can be achieved through electrophilic aromatic substitution reactions using difluorobenzene derivatives.
Attachment of the prop-2-enamide group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular processes: Such as DNA replication or protein synthesis.
Inducing apoptosis: In cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide can be compared with other similar compounds, such as:
2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine: Shares a similar core structure but differs in functional groups.
(2,5-difluorophenyl)-[5-(1,3-dioxolan-2-yl)pyridin-2-yl]methanone: Contains a difluorophenyl group but has a different heterocyclic system.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
N-[2-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O/c1-2-16(22)19-11-4-6-15-20-14(9-21(15)8-11)12-7-10(17)3-5-13(12)18/h2-3,5,7,9,11H,1,4,6,8H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPCDBRWCAUYNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=NC(=CN2C1)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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